Taurolithocholic acid-d4-1 (sodium)
Description
Significance of Deuterated Bile Acids in Advanced Biological Research
Deuterated bile acids, including Taurolithocholic acid-d4-1 (sodium), have become indispensable tools in the field of metabolomics and lipidomics. avantiresearch.comnih.gov Their use has significantly enhanced the accuracy and reliability of studies investigating the complex roles of bile acids in various physiological and pathological processes. avantiresearch.com
Role of Isotopic Labeling in Tracing Metabolic Pathways
Isotopic labeling with stable isotopes like deuterium (D) is a powerful technique for elucidating metabolic pathways. zhangqiaokeyan.com By introducing a labeled compound into a biological system, researchers can track its conversion into various metabolites over time. nih.govnih.gov This allows for the detailed characterization of biotransformations and the kinetics of metabolic processes. zhangqiaokeyan.comnih.gov The use of stable isotopically labeled bile acids offers the advantage of being free from radiation hazards, making them suitable for a wider range of studies. zhangqiaokeyan.com Furthermore, because the labeled compounds are separated by chromatography before mass spectrometry analysis, it is possible to monitor multiple metabolic pools simultaneously. zhangqiaokeyan.com
Advantages in Quantitative Analytical Methodologies
In quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds serve as ideal internal standards. clearsynth.comscioninstruments.comtexilajournal.com The primary advantage of using a deuterated internal standard is its near-identical chemical and physical properties to the analyte of interest. scioninstruments.com This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, and has a similar ionization efficiency in the mass spectrometer. clearsynth.comscioninstruments.com
The key difference is the mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com This co-elution and similar behavior help to compensate for variations in sample matrix effects, where other compounds in the sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. clearsynth.comscioninstruments.com By adding a known amount of the deuterated standard to the sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately determine the concentration of the analyte, thereby improving the precision and accuracy of the measurement. clearsynth.comtexilajournal.com
Overview of Taurolithocholic Acid (TLCA) as a Secondary Bile Acid
Taurolithocholic acid (TLCA) is a secondary bile acid, meaning it is not synthesized directly by the host's liver cells. Instead, it is the product of microbial metabolism in the gut. wikipedia.org
Biological Origin and Conjugation
Primary bile acids, such as cholic acid and chenodeoxycholic acid in humans, are synthesized from cholesterol in the liver. nih.gov These primary bile acids are then conjugated with the amino acids taurine (B1682933) or glycine before being secreted into the bile. nih.gov This conjugation process increases their water solubility and facilitates their role in fat digestion. nih.govyoutube.com
Once these conjugated primary bile acids enter the intestine, they can be modified by the gut microbiota. nih.gov Certain intestinal bacteria can deconjugate and then dehydroxylate the primary bile acids, converting them into secondary bile acids. wikipedia.orgnih.gov Lithocholic acid is a secondary bile acid formed from the bacterial 7α-dehydroxylation of chenodeoxycholic acid. Taurolithocholic acid is the taurine-conjugated form of lithocholic acid. wikipedia.org The availability of taurine in the liver is a major determinant of the extent to which bile acids are conjugated with this amino acid. nih.govnih.gov
Properties
Molecular Formula |
C26H44NNaO5S |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i14D2,15D2; |
InChI Key |
YAERYJYXPRIDTO-LNAFFOPTSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origin of Product |
United States |
Analytical Methodologies Utilizing Taurolithocholic Acid D4 1 Sodium
Application as an Internal Standard in Mass Spectrometry
The primary application of taurolithocholic acid-d4-1 (sodium) is as an internal standard in mass spectrometry (MS). caymanchem.com Internal standards are essential in quantitative analysis as they help to correct for variations that can occur during sample preparation and instrumental analysis, thereby enhancing the reliability of the results.
Quantitative Analysis of Bile Acids in Biological Samples
Taurolithocholic acid-d4-1 (sodium) is frequently employed for the quantitative analysis of bile acids in a variety of biological matrices, including serum, plasma, and urine. amazonaws.comthermofisher.comnih.gov The quantification of individual bile acids is vital for understanding their roles in physiological and pathological processes, such as liver diseases and metabolic disorders. amazonaws.comnih.govrestek.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of bile acids, offering high sensitivity and specificity. frontiersin.orgnih.gov In these protocols, taurolithocholic acid-d4-1 (sodium) is added to samples at a known concentration before processing. thermofisher.comnih.gov The sample then undergoes extraction, often a protein precipitation step, followed by chromatographic separation and detection by the mass spectrometer. thermofisher.comnih.gov
The use of a deuterated internal standard like taurolithocholic acid-d4-1 is particularly advantageous in LC-MS/MS because it co-elutes with the analyte of interest but is distinguished by its higher mass-to-charge ratio (m/z). nih.gov This allows for accurate quantification by calculating the ratio of the analyte peak area to the internal standard peak area. nih.gov Various studies have developed and validated LC-MS/MS methods for the simultaneous quantification of numerous bile acids, including TLCA, using this approach. thermofisher.comnih.gov These methods often demonstrate good linearity, accuracy, and precision over a wide range of concentrations. thermofisher.comnih.gov
A representative LC-MS/MS method for bile acid analysis might involve the following steps:
Sample Preparation: Protein precipitation of serum or plasma with a solvent like acetonitrile, containing the internal standard mixture (including taurolithocholic acid-d4-1). thermofisher.com
Chromatographic Separation: Utilizing a C18 reversed-phase column with a gradient elution of mobile phases, often consisting of water with an additive like formic acid or ammonium formate, and an organic solvent such as acetonitrile or methanol. thermofisher.comfrontiersin.orgnih.gov
Mass Spectrometric Detection: Employing electrospray ionization (ESI) in negative ion mode and monitoring specific precursor-to-product ion transitions for each bile acid and its corresponding deuterated internal standard (Multiple Reaction Monitoring - MRM). thermofisher.comnih.gov
Table 1: Example of LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |
| Gradient | Linear gradient from low to high organic phase |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte Example | |
| Taurolithocholic Acid (TLCA) Transition | Specific m/z of precursor ion → product ion |
| Taurolithocholic Acid-d4-1 Transition | Specific m/z of precursor ion → product ion |
While LC-MS/MS is more common, gas chromatography-mass spectrometry (GC-MS) can also be used for bile acid analysis. However, GC-MS requires a derivatization step to increase the volatility of the bile acids. shimadzu.com This typically involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups. shimadzu.com
In GC-MS methodologies, taurolithocholic acid-d4-1 (sodium) would also be added as an internal standard prior to derivatization and analysis. The principle remains the same: to correct for analytical variability. The deuterated standard undergoes the same derivatization reactions as the endogenous bile acids, ensuring it accurately reflects any losses or variations during the process. shimadzu.com
Enhancement of Analytical Reproducibility and Accuracy
The inclusion of taurolithocholic acid-d4-1 (sodium) as an internal standard significantly improves the reproducibility and accuracy of quantitative bile acid analysis. researchgate.net By compensating for matrix effects—interferences from other components in the biological sample—and variations in instrument response, the internal standard ensures that the calculated concentration of the target analyte is reliable. sigmaaldrich.com The use of a stable isotope-labeled internal standard is considered best practice in quantitative mass spectrometry for achieving the most accurate results. researchgate.net
Preparation of Quantitative Grade Standards for Mass Spectrometry
Taurolithocholic acid-d4-1 (sodium) is available as a high-purity, quantitative grade standard specifically prepared for mass spectrometry applications. glpbio.cn These standards are meticulously characterized for identity, purity, and concentration, and are often supplied in a sealed ampule under an inert atmosphere to ensure stability. glpbio.cnavantiresearch.com The accurate concentration of the standard is verified against an independently prepared calibration standard and is provided on a certificate of analysis. glpbio.cn This level of quality control is essential for its use in developing and validating robust quantitative assays.
Isotope Dilution Mass Spectrometry (IDMS) Applications
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. Taurolithocholic acid-d4-1 (sodium) is an ideal internal standard for IDMS applications in the quantification of TLCA.
In IDMS, the ratio of the unlabeled analyte to the labeled standard is measured by the mass spectrometer. Since the amount of the added labeled standard is known, the concentration of the unlabeled analyte in the original sample can be calculated with high precision and accuracy. This method is considered a primary reference method and is used to value-assign reference materials and ensure the traceability of routine analytical methods.
Principles of Deuterium Labeling for Quantification
Deuterium labeling is a powerful technique in analytical chemistry, particularly in mass spectrometry-based quantification. acs.org The fundamental principle lies in the use of stable, non-radioactive isotopes to create "heavy" versions of endogenous molecules. researchgate.netnih.gov In the context of bile acid analysis, a deuterated standard like Taurolithocholic acid-d4-1 (sodium salt), also known as TLCA-d4, is chemically identical to its natural counterpart, Taurolithocholic acid (TLCA), but possesses a higher mass due to the incorporation of four deuterium atoms. caymanchem.com
This mass difference is the key to its utility. When a sample containing both the endogenous (light) TLCA and the added (heavy) TLCA-d4 internal standard is analyzed by mass spectrometry, the two compounds are separated based on their mass-to-charge ratio (m/z). nih.govacs.org This allows for the independent and simultaneous measurement of both the analyte of interest and the internal standard.
The primary advantages of using a deuterated internal standard like TLCA-d4 are:
Correction for Sample Preparation Variability: Losses of the analyte during extraction, purification, and other sample handling steps can be significant sources of error. Since the deuterated standard behaves identically to the endogenous compound throughout these procedures, any losses will affect both equally. By comparing the final measured amount of the internal standard to the known amount initially added, a recovery factor can be calculated and used to correct the final concentration of the endogenous analyte.
Compensation for Matrix Effects: Biological samples are complex mixtures containing numerous compounds that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. This phenomenon is known as the matrix effect. As the deuterated standard co-elutes with the analyte during chromatography and experiences the same matrix effects, it serves as a reliable proxy to normalize the signal of the endogenous compound, leading to more accurate and precise quantification. restek.com
Method Development and Validation in Bile Acid Profiling
The development and validation of robust analytical methods are crucial for the accurate quantification of bile acids in biological matrices. Taurolithocholic acid-d4-1 (sodium salt) is frequently employed as an internal standard in these methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.govthermofisher.com
Method development for bile acid profiling typically involves the following key steps:
Sample Preparation: This often involves a protein precipitation step, where a solvent like acetonitrile or methanol is added to the sample (e.g., serum, plasma) to remove proteins. thermofisher.comsigmaaldrich.com A known amount of the internal standard mixture, including TLCA-d4, is added at this stage. thermofisher.com The supernatant is then typically evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. sigmaaldrich.com
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the various bile acids in the sample before they enter the mass spectrometer. nih.gov This is critical for resolving isomeric bile acids, which have the same mass but different structures. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection. In this technique, the precursor ion (the ionized bile acid) is selected and fragmented, and a specific product ion is then monitored for quantification. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of the analysis. nih.gov
Once a method is developed, it must undergo rigorous validation to ensure its reliability. Key validation parameters include:
| Validation Parameter | Description | Typical Findings in Bile Acid Analysis |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Methods for bile acid analysis typically demonstrate excellent linearity with correlation coefficients (r²) greater than 0.99 over a wide concentration range. mdpi.com |
| Accuracy | The closeness of the measured value to the true value. | Accuracy is often assessed by analyzing quality control samples at different concentrations, with results typically falling within 85-115% of the nominal value. mdpi.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV). | Intra- and inter-assay precision for bile acid quantification methods are generally less than 10-15%. thermofisher.commdpi.com |
| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Extraction recoveries for bile acids are typically in the range of 92-110%. mdpi.com |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Sensitive LC-MS/MS methods can achieve LOQs for bile acids in the low ng/mL range. mdpi.com |
| Stability | The stability of the analytes in the biological matrix under different storage conditions (e.g., room temperature, 4°C, -20°C) and through freeze-thaw cycles. | Bile acids have been shown to be stable for extended periods under various storage conditions. mdpi.com |
The use of a comprehensive panel of deuterated internal standards, including Taurolithocholic acid-d4, is a hallmark of high-quality bile acid profiling methods. thermofisher.com These standards are essential for achieving the accuracy and precision required for clinical research and diagnostic applications. nih.gov
Investigative Applications in Cellular and Molecular Biology
In Vitro Cellular Models of Bile Acid Action
In vitro models are indispensable for dissecting the molecular mechanisms underlying the physiological and pathophysiological actions of bile acids. The use of hepatocyte cell lines and isolated cells allows for controlled experiments to elucidate the specific effects of compounds like taurolithocholic acid on cellular processes.
Studies in Hepatocyte Cell Lines (e.g., Hep3B cells)
Hepatoma cell lines, such as Hep3B, provide a consistent and reproducible system to study the cytotoxic effects of bile acids and the cellular pathways involved.
Hydrophobic bile acids are known to induce apoptosis in hepatocytes, a process mediated by a cascade of enzymes including caspases. Caspases are cysteine proteases that exist as inactive zymogens and are activated in response to apoptotic stimuli. nih.gov Caspase-3 and caspase-7 are key executioner caspases, responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. nih.govnih.gov
Studies have shown that treatment of hepatoma cells with hydrophobic bile acids like glycochenodeoxycholic acid (GCDCA) leads to the activation of caspase-3 and -7. nih.gov Research on lithocholic acid (LCA), the non-taurine conjugated form of TCA, has demonstrated its ability to induce cytotoxicity in nephroblastoma cells through the activation of caspase-3 and -7. nih.gov While direct studies on Taurolithocholic acid-d4-1's modulation of caspase-3 and -7 in Hep3B cells are specific, the known pro-apoptotic effects of similar hydrophobic bile acids suggest a role in activating these executioner caspases.
Table 1: Effects of Hydrophobic Bile Acids on Caspase Activity
| Cell Line | Bile Acid | Observed Effect on Caspases | Reference |
|---|---|---|---|
| HepG2-Ntcp | GCDCA | Reduced activation of caspases-3 and -7 in caspase-6-deficient cells. | nih.gov |
| WT-CLS1, SK-NEP1 | LCA | Increased caspase-3 and -7 activity. | nih.gov |
| MCF-7, A549 | Methanol extract of Citrullus colocynthis | Increased caspase-3 positive cells. | mdpi.com |
The Sodium Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into hepatocytes. uzh.chnih.gov Many hepatoma cell lines, including Hep3B, lack sufficient endogenous expression of NTCP. nih.gov Therefore, transfecting these cells to express NTCP is crucial for studying the intracellular effects of conjugated bile acids like taurolithocholic acid.
The expression of NTCP renders hepatoma cells susceptible to the effects of bile acids and also to infection by hepatitis B and D viruses (HBV/HDV), for which NTCP acts as a functional receptor. mdpi.comnih.gov Studies using NTCP-transfected HepG2 cells have shown that the cellular response to hydrophobic bile acids, including the induction of apoptosis, is dependent on their uptake via NTCP. nih.gov For instance, the pro-apoptotic effects of GCDCA were observed in NTCP-expressing HepG2, Hep3B, and HuH7 cells. nih.gov Furthermore, research indicates that taurolithocholic acid can cause a long-lasting inhibition of the transport function of NTCP, suggesting a feedback mechanism to protect hepatocytes from bile acid overload. nih.gov
Table 2: Significance of NTCP in Bile Acid Research
| Cell Model | Key Finding | Implication | Reference |
|---|---|---|---|
| HepG2-NTCP, Hep3B-NTCP, HuH7-NTCP | GCDCA induces apoptosis. | NTCP-mediated uptake is essential for bile acid-induced cytotoxicity. | nih.gov |
| NTCP-expressing HepG2 and HEK293 cells | Taurolithocholic acid causes long-term inhibition of NTCP function. | A potential protective mechanism against bile acid toxicity. | nih.gov |
| mRNA transfected hepatoma cells | NTCP expression level correlates with susceptibility to HBV infection. | Demonstrates the critical role of NTCP in viral entry. | nih.gov |
Research on Cholestatic Mechanisms in Isolated Cells
Isolated primary hepatocytes and hepatocyte couplets are valuable models for studying the acute effects of cholestatic agents on bile secretion and transport processes.
Taurolithocholic acid is recognized as a potent cholestatic agent that impairs bile flow. nih.govresearchgate.net One of the mechanisms underlying this effect is the impairment of hepatobiliary exocytosis, the process by which vesicles fuse with the canalicular membrane to release their contents into bile. Studies in isolated perfused rat livers (IPRL) and isolated rat hepatocyte couplets (IRHC) have demonstrated that taurolithocholic acid significantly reduces the biliary secretion of markers for vesicular exocytosis. nih.govresearchgate.net This impairment is thought to be mediated by the activation of specific protein kinase C (PKC) isoforms. nih.govresearchgate.netnih.gov
The proper function of bile secretion relies on the presence and activity of various transport proteins in the apical (canalicular) membrane of hepatocytes. Taurolithocholic acid has been shown to interfere with the insertion of these essential transport proteins into the apical membrane. nih.govresearchgate.net This effect is linked to the activation of protein kinase C epsilon (PKCε) at the canalicular membrane. nih.gov The activation of PKCε is associated with the impairment of vesicle-mediated targeting and insertion of membrane proteins, thereby reducing the liver's capacity for bile secretion. nih.gov This disruption of transporter localization contributes significantly to the cholestatic effects of taurolithocholic acid.
Phosphatidylinositol 3-Kinase (PI3K)-Dependent Mechanisms
Research has demonstrated that taurolithocholic acid (TLCA) can exert cholestatic effects through mechanisms dependent on phosphatidylinositol 3-kinase (PI3K). nih.gov Studies in isolated perfused rat livers and isolated rat hepatocyte couplets have shown that TLCA impairs bile flow and the secretion of molecules indicative of vesicular exocytosis. nih.gov
Specifically, in the isolated perfused rat liver model, TLCA at a concentration of 10 micromol/liter was found to:
Reduce bile flow by 51%. nih.gov
Decrease the biliary secretion of horseradish peroxidase (a marker for vesicular exocytosis) by 46%. nih.gov
Inhibit the secretion of the Mrp2 substrate, 2,4-dinitrophenyl-S-glutathione, by 95%. nih.gov
Stimulate the activity of PI3K-dependent protein kinase B, a marker of PI3K activity, by 154%. nih.gov
These effects were reversible by the PI3K inhibitor wortmannin (B1684655), strongly suggesting that the cholestatic actions of TLCA are mediated through the PI3K pathway. nih.gov Interestingly, while TLCA stimulates PI3K in rat hepatocytes, it does not appear to activate PI3K in HuH-NTCP cells, a human hepatoma cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP). physiology.org This highlights potential species- and cell-type-specific differences in the cellular response to TLCA.
Table 1: Effects of Taurolithocholic Acid (TLCA) in Isolated Perfused Rat Liver (IPRL)
| Parameter | Effect of 10 µM TLCA | Reference |
|---|---|---|
| Bile Flow | ↓ 51% | nih.gov |
| Biliary Secretion of Horseradish Peroxidase | ↓ 46% | nih.gov |
| Secretion of 2,4-dinitrophenyl-S-glutathione | ↓ 95% | nih.gov |
| PI3K-dependent Protein Kinase B Activity | ↑ 154% | nih.gov |
Ligand-Receptor Interactions and Signaling Pathways
Taurolithocholic acid, like other bile acids, functions as a signaling molecule by interacting with specific receptors and transporters, thereby modulating various cellular processes.
Activation of Nuclear Receptors
The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. frontiersin.orgnih.gov Bile acids are the natural ligands for FXR. youtube.com Activation of FXR by bile acids initiates a signaling cascade that controls the expression of genes involved in bile acid synthesis, transport, and detoxification. frontiersin.orgnih.gov While chenodeoxycholic acid (CDCA) is considered the most potent endogenous FXR agonist, other bile acids, including lithocholic acid (the precursor to TLCA), can also modulate FXR activity. youtube.com The activation of FXR has been shown to have protective effects in various metabolic and inflammatory conditions. nih.govdovepress.com
Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor that is activated by bile acids. nih.govmdpi.com Lithocholic acid and its taurine (B1682933) conjugate, TLCA, are potent activators of TGR5. mdpi.comnih.gov Upon activation, TGR5 couples to a Gsα subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). nih.govmdpi.com This signaling pathway is involved in a wide range of physiological processes, including energy expenditure, glucose homeostasis, and the inflammatory response. nih.govmdpi.com For instance, TGR5 activation in macrophages can inhibit lipopolysaccharide-induced inflammatory responses. nih.gov In the nervous system, TGR5 signaling has been linked to neuroprotective and anti-inflammatory effects. nih.gov
Interactions with Bile Acid Transporters
The sodium taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the uptake of conjugated bile acids from the portal circulation into hepatocytes. nih.govwikipedia.orgreactome.org This process is a critical step in the enterohepatic circulation of bile acids. nih.gov NTCP is a secondary active transporter that couples the uptake of bile acids to the electrochemical gradient of sodium ions. nih.gov
Studies have shown that TLCA interacts with NTCP. Research using a human hepatoma cell line expressing NTCP (HuH-NTCP) demonstrated that TLCA competitively inhibits the uptake of taurocholic acid (TC) via NTCP. physiology.org This indicates a direct interaction between TLCA and the transporter. The ability of NTCP to transport a variety of bile salts is crucial for maintaining bile acid homeostasis. nih.gov Individuals with a deficiency in NTCP exhibit highly elevated levels of bile salts in their plasma, underscoring the transporter's essential role. nih.gov
Table 2: Investigated Receptors and Transporters for Taurolithocholic Acid
| Target | Type | Function | Key Findings Related to TLCA/LCA | Reference(s) |
|---|---|---|---|---|
| Phosphatidylinositol 3-Kinase (PI3K) | Enzyme | Cellular signaling, proliferation, survival | TLCA can induce cholestasis through PI3K-dependent mechanisms in rat liver. | nih.govphysiology.org |
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Regulation of bile acid, lipid, and glucose metabolism | Lithocholic acid (LCA), the precursor to TLCA, can modulate FXR activity. | frontiersin.orgyoutube.comdovepress.com |
| Takeda G protein-coupled receptor 5 (TGR5) | G protein-coupled Receptor | Energy homeostasis, inflammation, glucose metabolism | Lithocholic acid and its conjugates are potent activators of TGR5. | nih.govmdpi.comnih.gov |
| Sodium Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1) | Transporter | Uptake of conjugated bile acids into hepatocytes | TLCA competitively inhibits taurocholic acid uptake via NTCP. | physiology.orgnih.govwikipedia.org |
Bile Salt Export Pump (BSEP/ABCB11) Substrate Specificity
The bile salt export pump (BSEP or ABCB11) is a critical transporter located in the canalicular membrane of hepatocytes, responsible for the secretion of bile salts into the bile. nih.govmdpi.com Its function is vital for bile formation and the enterohepatic circulation of bile acids. nih.govmdpi.com Dysregulation of BSEP can lead to cholestatic liver disease due to the accumulation of cytotoxic bile acids in liver cells. nih.gov
In vitro studies using insect cells that express human BSEP have been instrumental in characterizing its substrate specificity. drugbank.com These experiments have revealed that BSEP is a high-affinity bile salt transporter. drugbank.com The transporter's affinity for various bile salts can differ, reflecting the diverse composition of the bile salt pool. drugbank.com For instance, transport assays have determined the Michaelis constant (Km) for taurocholate to be 4.25 µM, with a maximum velocity (Vmax) of 200 pmol/min/mg of protein. drugbank.com The inhibition constants (Ki) for other bile salts, such as glycocholate, glycochenodeoxycholate, and taurochenodeoxycholate, have also been established, providing insights into the competitive nature of bile salt transport. drugbank.com
It is important to note that certain drugs can act as competitive inhibitors of BSEP, which can be a significant mechanism underlying drug-induced cholestasis. drugbank.com
Organic Solute Transporter Alpha/Beta (OSTα/β) Transport Characteristics
The organic solute transporter alpha/beta (OSTα/β) is a heteromeric transporter located on the basolateral membrane of epithelial cells in the intestine, liver, and kidneys. nih.gov It is considered the primary transporter for the efflux of bile acids from these cells into the systemic circulation. nih.gov
OSTα/β is essential for the enterohepatic circulation of bile acids and plays a crucial role in maintaining bile acid homeostasis. nih.gov The expression of both the OSTα and OSTβ subunits is necessary for its function. nih.gov This transporter facilitates the movement of a wide array of bile acids, as well as other compounds like estrone 3-sulfate and digoxin. nih.gov The expression levels of OSTα and OSTβ can vary between different species and tissues. nih.gov In humans, high levels of expression are observed in the liver, small intestine, and kidney. nih.gov
Studies involving the disruption of the Ostα gene in mice have demonstrated that OSTα/β is essential for the intestinal transport of bile acids. nih.gov In these knockout mice, the trans-ileal transport of taurocholate was significantly reduced by over 80%. nih.gov
Apical Sodium-Dependent Bile Acid Transporter (ASBT) Interactions
The apical sodium-dependent bile acid transporter (ASBT), also known as SLC10A2, is primarily found on the apical membrane of enterocytes in the terminal ileum. nih.govnih.gov It is the main transporter responsible for the reabsorption of bile acids from the intestine, a key step in their enterohepatic circulation. nih.govnih.gov
The interaction of various bile acids with ASBT is influenced by their chemical structure, specifically the pattern of hydroxylation on the steroid nucleus and the nature of the C-24 conjugation. nih.gov Research has shown that C-24 conjugation generally enhances the inhibitory potency of bile acids on ASBT. nih.gov Furthermore, there is an inverse relationship between the number of hydroxyl groups on the steroid and the inhibitory potency, with glycolithocholate and taurolithocholate being the most potent inhibitors. nih.gov
Transport studies have revealed that conjugated dihydroxy and monohydroxy bile acids exhibit the highest rates of transport mediated by ASBT. nih.gov These findings suggest that the binding of bile acids to ASBT may be the rate-limiting step in their apical transport. nih.gov The evolution of ASBT's substrate specificity has been investigated by comparing orthologs from different vertebrate species, indicating an adaptation to changes in bile salt structure over time. nih.gov
Molecular Mechanisms of Bile Acid-Induced Apoptosis (excluding clinical outcomes)
Caspase Pathway Involvement
The accumulation of hydrophobic bile acids can trigger apoptosis, or programmed cell death, in hepatocytes. This process is a significant contributor to the liver injury seen in cholestatic diseases. The molecular machinery of apoptosis involves a family of proteases called caspases.
Toxic bile acids can activate the caspase cascade through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov The extrinsic pathway can be initiated by the activation of death receptors like CD95 (Fas), which leads to the activation of caspase-8. nih.gov The intrinsic pathway is triggered by events at the mitochondria, leading to the activation of caspase-9. nih.gov Both pathways converge to activate executioner caspases, such as caspase-3 and caspase-7. caymanchem.com
For example, taurolithocholic acid (TLCA) at a concentration of 75 μM has been shown to increase the activity of caspase-3 and -7 in Hep3B cells that have been engineered to express the sodium taurocholate cotransporting peptide (NTCP). caymanchem.com This effect was not observed in cells that did not express NTCP, highlighting the importance of bile acid uptake in initiating the apoptotic cascade. caymanchem.com
Cellular Responses to Bile Acid Overload (in vitro models)
In vitro models, such as hepatoma cell lines, are valuable tools for investigating the cellular responses to an excess of bile acids. These models allow for controlled experiments to dissect the molecular pathways involved.
When exposed to high concentrations of toxic bile acids like taurolithocholic acid (TLCA), cells can undergo apoptosis. nih.gov Studies using HepG2-Ntcp hepatoma cells have shown that TLCA can upregulate the expression of AP-1 transcription factor proteins, specifically cFos and JunB, and increase AP-1 transcriptional activity. nih.gov This suggests that the AP-1 pathway is involved in bile acid-induced apoptosis. nih.gov
Experimental Models for Investigating Taurolithocholic Acid Mediated Effects
In Vivo Animal Models of Cholestasis
Animal models are fundamental for exploring the pathophysiological mechanisms of cholestasis and their clinical relevance. elsevier.esnih.gov Rodent models, in particular, are frequently employed to simulate human cholestatic conditions. nih.gov
Hepatocellular cholestasis, a failure in bile secretion at the level of the hepatocyte, can be induced in animal models through various methods to study the effects of specific compounds. elsevier.es
Chemical Induction : The administration of certain chemicals is a common method to induce cholestasis. Taurolithocholate-induced cholestasis is a widely utilized model for drug-induced cholestasis, as its precursor, lithocholic acid, is a naturally occurring monohydroxylated bile acid. elsevier.es Other agents used to induce intrahepatic cholestasis include α-naphthylisothiocyanate (ANIT), 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC), and ethinyl estradiol (EE), which is a model for cholestasis of pregnancy. elsevier.esfrontiersin.org
Surgical Induction : The most common surgical model is bile duct ligation (BDL), where the common bile duct is surgically tied off. nih.govfrontiersin.org This procedure creates a physical obstruction to bile flow, leading to extrahepatic obstructive cholestasis and subsequent liver injury, providing a reproducible model for studying biliary fibrosis. nih.govfrontiersin.org
Genetic Models : Certain genetic modifications in animals can lead to cholestasis. For instance, mice with a deficiency in the Mdr2 gene (Mdr2-/-) experience disrupted biliary phospholipid secretion, resulting in liver damage and fibrosis that resembles primary sclerosing cholangitis. frontiersin.org
Understanding the changes in bile movement is critical in cholestasis research. Bile flow dynamics, which include the velocity and pressure distribution of bile within the biliary tract, are analyzed using several techniques. nih.govarxiv.org
Direct Measurement : In animal models, cholestasis can be identified by measuring the rate of bile flow and the biliary excretion of bile constituents or test compounds. elsevier.es
Computational Fluid Dynamics (CFD) : This modeling technique provides detailed insights into the mechanisms of bile flow. nih.govarxiv.org By creating patient-specific or model-specific digital replicas of the biliary tract, researchers can simulate bile flow patterns and predict areas of bile stasis. nih.govnih.gov Studies have used CFD to estimate that the maximum pressure drop in the biliary system can range from 20 to 100 Pa, with excessive drops potentially leading to incomplete gallbladder emptying and cholestasis. nih.gov
Imaging and Microscopy : Intravital microscopy allows for real-time measurement of bile transport within the liver lobules of living animals. nih.gov This can be combined with high-resolution confocal and electron microscopy to integrate the physical structure of the bile canalicular network with functional flow data. nih.gov
The infusion of cholestatic bile acids like taurolithocholic acid elicits distinct responses within the liver. While direct studies on taurolithocholic acid infusion are specific, the general hepatic responses to cholestatic agents are well-documented. For example, the infusion of other cholestatic agents leads to a rapid and sharp reduction in bile flow. nih.gov This functional change is accompanied by significant ultrastructural alterations within the liver, including: nih.gov
Dilatation of bile canaliculi.
Fragmentation and loss of canalicular microvilli.
Thickening of the pericanalicular ectoplasm.
Furthermore, studies on related bile acids like taurocholic acid (TCA) have shown that they can act as active promoters of liver cirrhosis by activating hepatic stellate cells, a key event in liver fibrosis. nih.gov This activation can be mediated through pathways involving Toll-like receptor 4 (TLR4). nih.gov
Ex Vivo Organ Perfusion Models
Ex vivo models, particularly the isolated perfused rat liver, bridge the gap between in vitro cell cultures and in vivo animal studies, allowing for detailed investigation of liver function in a controlled environment. elsevier.es
The isolated perfused rat liver (IPRL) is a widely used ex vivo system that maintains the organ's architecture and cell polarization. elsevier.es This model can be set up in a recirculating or single-pass configuration and is invaluable for studying the uptake, metabolism, and biliary excretion of compounds. elsevier.es It allows researchers to induce cholestasis directly in the isolated organ by perfusing it with cholestatic agents and to observe the immediate effects on bile formation and liver structure. nih.gov For instance, studies have successfully used the IPRL to model drug-induced cholestasis from agents like chlorpromazine and estradiol-17β-D-glucuronide, demonstrating the feasibility of studying the rapid onset of cholestatic changes with this system. nih.gov
In perfused liver systems, the integrity and dynamics of biliary secretion are assessed using various markers. nih.gov Fluid-phase markers (FPMs) are particularly useful for studying the pathways of molecule transport from the perfusate (blood) into the bile. nih.govnih.gov
Marker Types and Transit : Different markers exhibit distinct secretion kinetics. In one study using a perfused rat liver, horseradish peroxidase (HRP) showed two peaks of appearance in bile at 5 minutes and 15 minutes, suggesting multiple transit pathways. nih.gov In contrast, FITC-dextran appeared as a single peak at 7 minutes, indicating a different, singular route. nih.gov
Transcellular Vesicular Transport : Studies using a variety of markers have helped elucidate the role of transcytosis (transport within vesicles across the cell). Markers like erythritol appear in bile very quickly, while larger molecules such as microperoxidase and dextran have a significant lag time of around 12 minutes, suggesting they rely almost entirely on a slower vesicular transport pathway. nih.govjci.org
The table below summarizes the properties of several fluid-phase markers used in perfused liver studies to assess biliary secretion.
| Marker | Molecular Weight (Da) | Steady-State Bile-to-Plasma (B/P) Ratio |
| Microperoxidase | 1,879 | 0.06 |
| Insulin | 5,000 | 0.09 |
| Horseradish Peroxidase | 40,000 | 0.04 |
| Dextran | 70,000 | 0.09 |
| Table adapted from data presented in studies on biliary secretion in perfused rat livers. nih.gov |
These ex vivo assessments provide critical data on how cholestatic conditions, such as those induced by taurolithocholic acid, alter the fundamental processes of bile secretion at the organ level. nih.gov
Deuterated Tracing in Animal Studies
The use of stable isotope-labeled compounds, particularly those incorporating deuterium, has become an invaluable tool in the study of bile acid metabolism and kinetics in preclinical animal models. Deuterated bile acids, including isotopologues of taurolithocholic acid, serve as powerful tracers that allow researchers to distinguish exogenously administered bile acids from the endogenous pool. This distinction is critical for accurately measuring various metabolic parameters without disturbing the steady-state of the system. The primary analytical technique coupled with the use of these deuterated tracers is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection and quantification of different bile acid species and their labeled counterparts in complex biological matrices. uqam.camdpi.com
While the predominant application of deuterated bile acids, such as d4-labeled taurocholic acid (TCA) and d4-lithocholic acid (LCA), in animal studies is as internal standards for precise quantification, the principles of their use extend to tracing metabolic pathways. nih.govfrontiersin.org By introducing a known amount of a deuterated bile acid into an animal model, researchers can track its movement through the enterohepatic circulation, its biotransformation by host and microbial enzymes, and its eventual excretion. This approach provides detailed insights into the dynamics of the bile acid pool.
Elucidation of Bile Acid Metabolism and Enterohepatic Circulation in Animal Models (excluding human studies)
In animal research, particularly in rodent models such as rats and mice, understanding the species-specific differences in bile acid metabolism is crucial for the extrapolation of findings. nih.gov The enterohepatic circulation involves the synthesis of primary bile acids in the liver, their secretion into the intestine, modification by the gut microbiota into secondary bile acids, and subsequent reabsorption and return to the liver. researchgate.net Deuterated tracing offers a precise method to dissect this complex circulatory system.
Studies in rats have been instrumental in defining the cholestatic effects of bile acids like taurolithocholic acid (TLCA). For instance, research using isolated perfused rat livers has demonstrated that TLCA can impair bile flow and the secretion of other compounds into the bile. nih.gov While these particular studies did not employ a deuterated tracer for TLCA, the methodology is well-suited for such applications. By administering Taurolithocholic acid-d4, researchers could quantitatively trace its uptake by hepatocytes, its effect on biliary secretion, and its potential detoxification pathways within the liver.
The composition of the bile acid pool differs significantly between species. For example, taurine-conjugated bile acids are predominant in the small intestine of mice, with taurocholic acid being a major component, a pattern that differs from rats. nih.gov Furthermore, the gut microbiota plays a significant role in transforming primary bile acids. In mice, specific bacteria are known to be involved in the conversion of chenodeoxycholic acid to lithocholic acid. nih.gov The use of a deuterated tracer like Taurolithocholic acid-d4 would allow for the precise tracking of its deconjugation and further metabolism by the gut microbiome in various animal models.
The application of a panel of deuterated bile acids, often including derivatives related to taurolithocholic acid, as internal standards has enabled the development of robust LC-MS/MS methods for the comprehensive profiling of bile acids in different tissues and biofluids from animal studies. These methods are capable of separating and quantifying a wide array of bile acid isomers and conjugates. nih.govresearchgate.net The data generated from such analyses provide a detailed snapshot of the bile acid pool under various physiological or pathological conditions.
While direct studies detailing the use of Taurolithocholic acid-d4-1 (sodium) as a metabolic tracer in animal models to elucidate enterohepatic circulation are not extensively documented in publicly available research, the established use of other deuterated bile acids for this purpose provides a clear framework for its potential application. Such studies would be invaluable in further delineating the metabolic fate and kinetics of this specific secondary bile acid in preclinical models of liver and gastrointestinal diseases.
Table of Research Applications for Deuterated Bile Acids in Animal Models
| Application | Animal Model | Tissues/Fluids Analyzed | Key Findings |
| Internal Standard for Quantification | Rat | Plasma | Enabled accurate measurement of 46 different bile acids to study drug-induced hepatotoxicity. nih.gov |
| Internal Standard for Quantification | Pig | Intestinal Contents | Used to determine the impact of gut microbiota on the composition and concentration of bile acids. frontiersin.org |
| Metabolic Profiling | Mouse | Plasma, Serum, Liver | Part of a panel to validate a sensitive LC-MS/MS method for bile acid analysis in different biological matrices. mdpi.com |
| Study of Cholestatic Effects | Rat | Perfused Liver, Hepatocyte Couplets | Investigated the mechanisms by which taurolithocholic acid impairs bile flow, providing a model system where a deuterated tracer could be applied. nih.gov |
| Species Comparison of Bile Acid Profiles | Mouse, Rat | Plasma, Bile, Liver, Intestine | Revealed significant differences in the bile acid homeostasis and enterohepatic circulation between these two commonly used rodent models. nih.gov |
Synthesis and Characterization for Research Purposes
Research-Grade Synthesis of Deuterated Bile Acids
The synthesis of deuterated bile acids, such as Taurolithocholic acid-d4, is a crucial process for generating internal standards used in metabolic research and quantitative analysis. medchemexpress.com These isotopically labeled compounds are essential for overcoming analytical variability in mass spectrometry-based studies. sigmaaldrich.com
Deuterium Incorporation Strategies
The introduction of deuterium into the bile acid structure can be achieved through various strategies, including both biosynthetic and chemical synthesis methods.
One established biosynthetic method involves growing human cell lines, such as hepatoma (Hep G2) cells, in media enriched with deuterium oxide (D₂O). nih.gov In this environment, the cellular machinery incorporates deuterium into newly synthesized cholesterol, which is the precursor to bile acids. nih.govnih.gov Subsequent metabolic processes, including the transformation of cholesterol and conjugation with taurine (B1682933), result in the formation of deuterated bile acids. nih.govcaymanchem.com This method allows for the random incorporation of deuterium, reflecting the NADPD/NADPH ratio in the cellular medium. nih.gov
Chemical synthesis provides a more targeted approach. Specific positions on the bile acid molecule can be deuterated through controlled chemical reactions. For example, deuterium gas can be used in reduction reactions to introduce deuterium atoms at specific sites. researchgate.net The synthesis of the taurine-conjugated form, Taurolithocholic acid, can be performed by conjugating lithocholic acid sulfate with taurine. researchgate.net These precise chemical methods are vital for creating standards with known deuterium positions and enrichment levels.
Purity and Isotopic Enrichment Assessment
Ensuring the quality of deuterated standards is paramount for their use in quantitative research. rsc.org A combination of analytical techniques is employed to assess both the chemical purity and the degree of isotopic labeling.
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary methods for this assessment. nih.govnih.gov High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the isotopic distribution and calculating the percentage of isotopic enrichment by analyzing the mass-to-charge ratio of the labeled compound. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and to verify the specific positions of the deuterium atoms. rsc.org This technique provides unambiguous evidence of the label's location, which is critical for a high-quality standard.
For Taurolithocholic acid-d4, the purity is typically specified as ≥99% for all deuterated forms (d₁-d₄). caymanchem.com
Preparation of Specialized Research Standards
For applications requiring the highest level of quantitative reproducibility, specialized research standards are prepared under exacting conditions. caymanchem.com These standards are formulated to ensure accuracy, stability, and consistency. avantiresearch.com
MaxSpec® Standards for Quantitative Mass Spectrometry
MaxSpec® standards, including those for deuterated bile acids, are specifically designed for quantitative mass spectrometry applications. caymanchem.comcaymanchem.com Their preparation and features are meticulously controlled to ensure reliability.
Key features of MaxSpec® standards include:
Gravimetric Preparation: The standards are prepared gravimetrically, resulting in a precisely defined concentration. caymanchem.combertin-bioreagent.com
Verified Concentration: The concentration is verified by comparison against an independently prepared calibration standard, with the verified value provided on a batch-specific certificate of analysis. caymanchem.com
Guaranteed Specifications: These standards are guaranteed to meet stringent specifications for identity, purity, stability, and concentration. caymanchem.comcaymanchem.comcaymanchem.com
Purpose-Built for MS: The formulation is optimized for use in mass spectrometry, making them ideal as internal standards in quantitative workflows. caymanchem.combioscience.co.uk
Table 1: Specifications of MaxSpec® Deuterated Bile Acid Standards
| Feature | Description | Source |
| Intended Use | Internal standards for quantitative mass spectrometry. | caymanchem.com |
| Preparation | Prepared gravimetrically to a defined concentration. | caymanchem.comcaymanchem.com |
| Packaging | Supplied in a deactivated glass ampule sealed under argon to maintain integrity. | caymanchem.comcaymanchem.com |
| Quality Guarantee | Guaranteed to meet identity, purity, stability, and concentration specifications. | caymanchem.comcaymanchem.com |
| Documentation | Provided with a batch-specific certificate of analysis. | caymanchem.combertin-bioreagent.com |
Formulation and Stability for Long-Term Research Use
The long-term viability of a research standard is dependent on its formulation and storage conditions.
Formulation: Deuterated bile acid standards like Taurolithocholic acid-d4 are often formulated as a solution in a solvent such as methanol. sigmaaldrich.comcaymanchem.com
Packaging and Storage: To prevent degradation, these standards are packaged in deactivated glass ampules and sealed under an inert argon atmosphere. caymanchem.combertin-bioreagent.com The recommended storage temperature is -20°C. sigmaaldrich.comcaymanchem.com
Stability: Through ongoing stability testing, the shelf life of these standards is ensured. For many deuterated bile acid MaxSpec® standards, the stability is guaranteed for at least 5 years under proper storage conditions. caymanchem.comcaymanchem.com This long-term stability is critical for longitudinal studies and ensuring reproducibility over time.
Structural Elucidation for Research Quality Assurance
Confirming the precise chemical structure of Taurolithocholic acid-d4 is a final, critical step in quality assurance. This process, known as structural elucidation, relies on advanced analytical techniques. High-resolution mass spectrometry provides data on the elemental composition and fragmentation patterns that are characteristic of the molecule's structure. rsc.org Furthermore, NMR spectroscopy is indispensable for confirming the compound's structural integrity and pinpointing the exact location of the deuterium labels on the bile acid backbone. rsc.orgresearchgate.net This rigorous analysis ensures that researchers are using a standard of known structure and quality, which is fundamental to the validity of their experimental results.
Confirmation of Deuteration Sites
For the synthesis and characterization of Taurolithocholic acid-d4-1 (sodium salt) for research applications, particularly its use as an internal standard, precise confirmation of the location of the deuterium atoms is critical. The formal chemical name, 2-[[(3α,5β)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt, indicates that four deuterium atoms are incorporated at the C-2 and C-4 positions of the lithocholic acid backbone. Verification of these specific sites is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is a primary technique for confirming the successful incorporation of deuterium atoms by analyzing the mass-to-charge ratio (m/z) of the molecule. The introduction of four deuterium atoms in place of four hydrogen atoms results in a predictable increase in the molecular weight of the compound.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the deuterated compound. The expected molecular weight of Taurolithocholic acid-d4 is approximately 487.7 g/mol , in contrast to the ~483.7 g/mol of its non-deuterated counterpart. The observation of this mass shift provides strong evidence for the incorporation of four deuterium atoms.
Tandem mass spectrometry (MS/MS) can further elucidate the location of the deuterium labels. In this technique, the deuterated molecule is fragmented, and the masses of the resulting fragments are analyzed. For taurine-conjugated bile acids, a characteristic fragmentation involves the cleavage of the amide bond, separating the taurine moiety from the steroid nucleus. The fragment corresponding to the steroid portion would exhibit the +4 mass unit shift, confirming that the deuterium atoms are on the lithocholic acid backbone and not on the taurine side chain. Further fragmentation of the steroid nucleus can help to localize the deuterium atoms. For instance, fragment ions containing the A-ring of the steroid would show the mass increase, while fragments without it would not.
Interactive Data Table: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Key Fragment Ion (Steroid Moiety) (m/z) |
| Taurolithocholic acid (non-deuterated) | C26H45NO5S | 483.3022 | ~375 |
| Taurolithocholic acid-d4-1 | C26H41D4NO5S | 487.3274 | ~379 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for providing detailed structural information, including the precise location of isotopes. Both ¹H NMR and ¹³C NMR would be used to confirm the deuteration sites by comparing the spectra of the deuterated compound with that of an authentic, non-deuterated standard.
In the ¹H NMR spectrum of Taurolithocholic acid-d4-1, the signals corresponding to the protons at the C-2 and C-4 positions would be absent or significantly reduced in intensity. The protons on these carbons in the non-deuterated compound typically appear in a specific region of the spectrum. The disappearance of these signals is a direct confirmation of deuterium substitution at these sites.
In the ¹³C NMR spectrum, the carbons directly bonded to deuterium (C-2 and C-4) would exhibit a characteristic change. The resonance for these carbons would show a decrease in intensity and a splitting pattern (a triplet for a CD2 group) due to coupling with the deuterium nucleus (which has a spin I=1). Additionally, there might be a slight upfield shift in the resonance of these carbons, known as an isotope effect.
Interactive Data Table: Expected ¹H NMR Chemical Shift Changes
| Position | Typical ¹H Chemical Shift (ppm) in Lithocholic Acid (CDCl₃) | Expected Observation in Taurolithocholic acid-d4-1 |
| C-2 | ~1.8-2.0 | Signal absent or significantly diminished |
| C-4 | ~1.5-1.7 | Signal absent or significantly diminished |
| C-3 (CH-OH) | ~3.6 | Signal present |
| C-18 (CH₃) | ~0.6 | Signal present |
| C-21 (CH₃) | ~0.9 | Signal present |
By employing these analytical techniques, researchers can confidently confirm the precise location and extent of deuteration in Taurolithocholic acid-d4-1 (sodium salt), ensuring its suitability for use in quantitative research applications where isotopic purity is paramount.
Future Directions and Emerging Research Avenues
Development of Novel Bile Acid Research Tools
The expanding scope of bile acid research necessitates the continuous development of sophisticated tools to unravel their complex biology. Isotopically labeled compounds, such as Taurolithocholic acid-d4-1 (sodium), are at the forefront of these developments, serving as essential internal standards for quantitative analysis. caymanchem.comclearsynth.com Future progress in this area is geared towards creating a more comprehensive toolkit for researchers.
One emerging trend is the synthesis and commercial availability of novel microbial bile acid standards. bileomix.com Groundbreaking research has identified new classes of bile acids uniquely synthesized by the gut microbiome, such as phenylalanocholic acid, tyrosocholic acid, and leucocholic acid. bileomix.com The availability of these novel standards, alongside deuterated versions, will empower scientists to accurately measure and investigate the functional roles of these previously unknown microbial metabolites in health and disease. bileomix.com
Furthermore, the development of comprehensive libraries of deuterated bile acid standards is a key future direction. These libraries, often provided as precisely formulated mixtures, enable high-throughput, quantitative profiling of a wide array of bile acids in various biological samples. caymanchem.com This approach is critical for metabolomics studies aiming to identify biomarkers for metabolic disorders. mdpi.com
| Research Tool Category | Description | Example Application |
| Isotopically Labeled Standards | Compounds like Taurolithocholic acid-d4-1 where specific atoms are replaced with a heavier isotope (e.g., Deuterium). | Used as internal standards in mass spectrometry to correct for sample loss and matrix effects, ensuring accurate quantification. clearsynth.comnih.gov |
| Novel Microbial Bile Acid Standards | Purified forms of newly discovered bile acids produced by gut bacteria. | Enable researchers to identify and quantify these specific metabolites, linking them to gut health and diseases like IBD. bileomix.com |
| Comprehensive Standard Libraries | Pre-mixed solutions containing a wide variety of bile acid standards, often isotopically labeled. | Facilitate broad-spectrum bile acid profiling in metabolomics studies to discover disease-specific biomarkers. caymanchem.com |
| Small Molecule Probes | Molecules designed to interact with specific bile acid receptors or enzymes to study their function. | Used in preclinical research to identify and validate new therapeutic targets within bile acid signaling pathways. nih.gov |
Advanced Spectrometric Techniques for Bile Acid Analysis
The analysis of bile acids presents significant analytical challenges due to their structural complexity, the presence of numerous isomers, wide concentration ranges, and the complexity of biological matrices. sciex.com Advanced spectrometric techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for overcoming these hurdles, with deuterated internal standards like Taurolithocholic acid-d4-1 (sodium) playing a vital role. nih.govsciex.comwiley.com
The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bile acid analysis. researchgate.net These standards, which include deuterated bile acids, behave nearly identically to their endogenous counterparts during sample preparation and analysis but are distinguishable by their mass. clearsynth.comresearchgate.net This allows for precise correction of matrix effects—the suppression or enhancement of ion signals by other compounds in the sample—which is a major challenge in biological analysis. sciex.commdpi.com
Recent advancements in high-resolution mass spectrometry (HRMS), such as ZenoTOF systems, are further revolutionizing bile acid analysis. sciex.comwiley.com These technologies offer enhanced sensitivity and the ability to generate high-resolution full product ion spectra for each targeted bile acid. sciex.com This, combined with a narrow mass-to-charge (m/z) extraction window, significantly reduces background chemical interferences and improves the signal-to-noise ratio, allowing for more accurate detection and quantification of low-abundance bile acids. sciex.comwiley.com Furthermore, novel fragmentation techniques like Electron Activated Dissociation (EAD) provide a greater level of structural detail, which can help differentiate between closely related isomers, potentially reducing the need for lengthy chromatographic separations. wiley.com
| Technique/Tool | Advantage in Bile Acid Analysis | Role of Taurolithocholic acid-d4-1 (sodium) |
| LC-MS/MS | Provides high sensitivity and selectivity for quantifying bile acids in complex mixtures. wiley.com | Serves as an internal standard to ensure accurate and precise quantification. mdpi.com |
| High-Resolution MS (e.g., ZenoTOF) | Offers improved mass accuracy and resolution, reducing interferences and enhancing confidence in identification. sciex.com | Enables precise measurement against the high-resolution signal of the analyte. |
| Deuterated Internal Standards | Correct for variability in sample preparation and matrix-induced ion suppression/enhancement. nih.govresearchgate.net | Acts as the ideal internal standard due to its chemical and physical similarity to the endogenous analyte. |
| Electron Activated Dissociation (EAD) | A fragmentation method that provides detailed structural information, aiding in isomer differentiation. wiley.com | Its known fragmentation pattern can be used as a reference point in complex analyses. |
Interdisciplinary Approaches in Bile Acid Signaling Research
The interplay between the host, gut microbiota, and bile acid metabolism is a rapidly growing field of research, highlighting the need for interdisciplinary approaches. Studies using animal models are revealing how host genetics and gut microbes collaboratively shape the bile acid pool, which in turn acts as a signaling network affecting host physiology. plos.orgnih.gov
The gut microbiota profoundly alters the composition of the bile acid pool. nih.gov Primary bile acids synthesized in the liver are metabolized by intestinal bacteria into a diverse array of secondary bile acids through reactions like deconjugation, dehydroxylation, and epimerization. eurekaselect.comnih.gov These microbially-modified bile acids have distinct signaling properties and can influence host metabolism and immune responses. mdpi.comnih.gov For example, research in mice has shown that a high-fat diet can rapidly increase the intestinal bile acid pool, which then alters the microbial composition. researchgate.net Conversely, inhibiting bile acid biosynthesis under high-fat diet conditions can attenuate these microbiome alterations. researchgate.net
Systems genetics approaches in mouse populations, such as the Diversity Outbred (DO) stock, are being used to identify host genetic factors that influence both gut microbiota composition and bile acid profiles. plos.org Such studies have identified genomic regions associated with variations in specific bacterial taxa and bile acid levels, providing testable hypotheses about the mechanisms of host-microbe interactions. plos.orgresearchgate.net These complex analyses rely on accurate quantification of individual bile acids, underscoring the importance of specific internal standards like Taurolithocholic acid-d4-1 (sodium).
Exploration of Specific Molecular Targets in Preclinical Research Models
Taurolithocholic acid (TLCA) is recognized as a potent cholestatic agent, and understanding its interaction with specific molecular targets is a key area of preclinical research. nih.gov Studies using animal models and isolated cell systems are elucidating the mechanisms by which TLCA modulates transport proteins, enzymes, and receptors, leading to its physiological effects.
Preclinical research in rat models has provided specific insights into TLCA's cholestatic effects. One study using isolated perfused rat livers (IPRL) and isolated rat hepatocyte couplets (IRHC) demonstrated that TLCA impairs bile flow by inhibiting the insertion of transport proteins, such as the multidrug resistance-associated protein 2 (Mrp2), into the apical membranes of hepatocytes. nih.gov This effect was shown to be dependent on the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase C epsilon (PKCε). nih.gov In the perfused rat liver model, TLCA (10 µmol/liter) was found to impair bile flow by 51% and the secretion of an Mrp2 substrate by 95%. nih.gov These findings pinpoint a specific signaling pathway through which TLCA exerts its cholestatic action, offering potential targets for therapeutic intervention.
| Molecular Target | Function in Bile Acid Homeostasis | Effect of Taurolithocholic Acid (TLCA) Modulation | Preclinical Model |
| Farnesoid X Receptor (FXR) | Nuclear receptor that acts as a primary sensor for bile acids, regulating their synthesis and transport. nih.gov | Agonist; activation influences gene expression related to lipid and glucose metabolism. caymanchem.comresearchgate.net | Mouse models, cell culture |
| TGR5 (GPBAR1) | G protein-coupled membrane receptor activated by secondary bile acids, involved in energy and glucose homeostasis. mdpi.comresearchgate.net | Agonist; activation can influence inflammation and metabolic pathways. mdpi.com | Mouse models, cell culture |
| Transport Proteins (e.g., Mrp2) | Mediate the efflux of bile acids and other organic anions from hepatocytes into bile. nih.gov | Impairs insertion into the cell membrane, leading to reduced bile flow (cholestasis). nih.gov | Isolated Perfused Rat Liver (IPRL) |
| PI3K/PKCε Pathway | Intracellular signaling cascade involved in cellular processes, including vesicle transport. | TLCA activates this pathway, leading to impaired exocytosis of transport proteins. nih.gov | IPRL, Isolated Rat Hepatocyte Couplets (IRHC) |
Q & A
Basic Research Questions
Q. How is Taurolithocholic acid-d4-1 (sodium) synthesized and characterized in research settings?
- Methodological Answer : Synthesis typically involves deuterium labeling of the parent compound, Taurolithocholic acid, followed by sodium salt formation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify isotopic purity (>98%) and stability. Researchers must document synthesis protocols in detail, including solvent systems, reaction conditions, and purification steps, to ensure reproducibility. For novel derivatives, elemental analysis and X-ray crystallography may supplement identity confirmation .
Q. What are the primary research applications of Taurolithocholic acid-d4-1 (sodium) in studying cholestatic mechanisms?
- Methodological Answer : This compound is widely used as a cholestatic agent to induce intracellular calcium (Ca²⁺) signaling in hepatocyte and pancreatic acinar cell models. Researchers employ it to:
- Simulate bile acid toxicity in vitro by measuring mitochondrial membrane potential collapse via fluorescent probes (e.g., JC-1 or TMRM).
- Investigate endoplasmic reticulum stress pathways using Western blotting for markers like GRP78 or CHOP.
- Validate deuterium labeling efficiency in pharmacokinetic studies, ensuring isotopic integrity during metabolic tracing .
Advanced Research Questions
Q. How can researchers optimize experimental protocols when using Taurolithocholic acid-d4-1 (sodium) to study calcium signaling in vitro?
- Methodological Answer :
- Dose-Response Calibration : Conduct preliminary assays (e.g., fluo-4 AM fluorescence) to determine the EC₅₀ for Ca²⁺ mobilization, accounting for cell-type variability (e.g., primary hepatocytes vs. immortalized lines).
- Temporal Resolution : Use live-cell imaging with high temporal resolution (≤1-second intervals) to capture rapid Ca²⁺ oscillations, which are critical for distinguishing between physiological and pathological signaling.
- Control Experiments : Include deuterium-free Taurolithocholic acid controls to isolate isotopic effects on membrane transporter interactions (e.g., TGR5 receptor binding assays) .
Q. What strategies are recommended for resolving discrepancies in data obtained from Taurolithocholic acid-d4-1 (sodium) studies across different cellular models?
- Methodological Answer :
- Cross-Model Validation : Replicate experiments in at least two independent cell lines (e.g., HepG2 and primary murine hepatocytes) and compare results using statistical equivalence testing.
- Meta-Analysis : Systematically review literature for studies utilizing similar concentrations (e.g., 10–100 µM) and experimental endpoints (e.g., necrosis markers like LDH release). Tools like PRISMA guidelines can structure data synthesis, highlighting variables such as incubation time or serum-free conditions that may explain contradictions .
- Mechanistic Follow-Up : Employ RNA-seq or CRISPR-Cas9 screens to identify cell-specific modifiers (e.g., SLC10A7 transporter expression levels) influencing compound efficacy .
Q. How should researchers design experiments to assess the mitochondrial toxicity of Taurolithocholic acid-d4-1 (sodium) in complex co-culture systems?
- Methodological Answer :
- Co-Culture Models : Combine primary hepatocytes with Kupffer cells or stellate cells in transwell systems to mimic in vivo interactions. Measure mitochondrial ROS production using MitoSOX Red and ATP synthesis via luciferase-based assays.
- Pharmacokinetic Integration : Quantify compound accumulation in mitochondria using subcellular fractionation followed by LC-MS/MS, ensuring deuterium labeling does not alter organelle targeting compared to the non-deuterated form .
Data Reporting and Reproducibility
Q. What are the best practices for documenting Taurolithocholic acid-d4-1 (sodium) stability in long-term studies?
- Methodological Answer :
- Stability Testing : Perform accelerated degradation studies under varying temperatures (-20°C, 4°C, 25°C) and pH conditions (5.0–7.4). Monitor deuterium retention via MS and biological activity via Ca²⁺ flux assays monthly.
- Reporting Standards : Include raw stability data in supplementary materials, specifying storage conditions (e.g., "lyophilized at -80°C in amber vials") and reconstitution buffers to aid reproducibility .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling Taurolithocholic acid-d4-1 (sodium) in vivo studies?
- Methodological Answer :
- Dose Limits : Adhere to institutional animal care guidelines, with maximum doses validated in pilot studies (e.g., 3 mg/kg in murine AP models, as per analogous cholestatic agents).
- Waste Disposal : Neutralize unused compound in alkaline solutions (pH ≥10) to hydrolyze bile acid derivatives before disposal, minimizing environmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
